N-cyclopropyl-N'-(2,4-difluorophenyl)urea
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Overview
Description
N-cyclopropyl-N’-(2,4-difluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of cyclopropylamine with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylamine+2,4-difluorophenyl isocyanate→N-cyclopropyl-N’-(2,4-difluorophenyl)urea
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction temperature is maintained at around 0-5°C to control the rate of reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’-(2,4-difluorophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-N’-(2,4-difluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-(2,5-difluorophenyl)urea
- N-cyclopropyl-N’-(3,4-difluorophenyl)urea
- N-cyclopropyl-N’-(2,4-dichlorophenyl)urea
Uniqueness
N-cyclopropyl-N’-(2,4-difluorophenyl)urea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTMEPFKBDNTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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